molecular formula C4H11N3O2 B2588138 3-Amino-1-(2-methoxyethyl)urea CAS No. 208396-71-8

3-Amino-1-(2-methoxyethyl)urea

Cat. No.: B2588138
CAS No.: 208396-71-8
M. Wt: 133.151
InChI Key: SPGGZMJCZCMERJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(2-methoxyethyl)urea is a synthetic urea derivative of interest in chemical and pharmaceutical research. Urea derivatives are a significant class of compounds in medicinal chemistry due to their versatile physicochemical properties and ability to act as key scaffolds in drug discovery. The urea moiety is renowned for its capacity to form multiple, stable hydrogen bonds with biological targets, which is crucial for achieving specific activity and enhancing binding affinity in potential therapeutic agents . Researchers utilize such substituted ureas as building blocks for the development of novel molecules, or to study structure-activity relationships (SAR). The structure of this compound, featuring both an amino and an ether-functionalized side chain, suggests potential for high water solubility and modifiable hydrogen bonding capacity, making it a candidate for probing molecular interactions or optimizing drug-like properties such as solubility and permeability . This product is intended For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-(2-methoxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3O2/c1-9-3-2-6-4(8)7-5/h2-3,5H2,1H3,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGGZMJCZCMERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 3 Amino 1 2 Methoxyethyl Urea

Detailed Mechanistic Studies of Principal Reactions

Elucidation of Reaction Intermediates

No research articles or experimental data were found that identify or propose specific reaction intermediates involved in the chemical transformations of 3-Amino-1-(2-methoxyethyl)urea. The study of reaction intermediates, which are transient species formed during a chemical reaction, is crucial for understanding the step-by-step pathway of a reaction. Techniques such as spectroscopy (NMR, IR, UV-Vis), mass spectrometry, and computational chemistry are typically employed for their detection and characterization. The absence of such studies for this compound means that its reaction pathways at a molecular level remain uncharacterized.

Kinetic and Thermodynamic Analysis of Reaction Pathways

Similarly, there is a lack of available data on the kinetic and thermodynamic analysis of reactions involving this compound. Kinetic studies would provide information about the rates of reaction, the factors that influence them (e.g., temperature, concentration, catalysts), and would allow for the determination of rate laws and activation energies. Thermodynamic analysis would offer insights into the energy changes that occur during a reaction, including enthalpy, entropy, and Gibbs free energy, which determine the spontaneity and equilibrium position of a chemical process. Without experimental or computational data, a quantitative understanding of the reaction dynamics and energy profiles for this compound is not possible.

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Spectroscopic Techniques for Structural Detail

Advanced spectroscopic methods are indispensable for elucidating the complex structures of molecules like 3-Amino-1-(2-methoxyethyl)urea and its derivatives.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone of structural elucidation in solution. While basic one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and chemical environment of protons and carbons, multi-dimensional techniques are required to piece together the complete molecular puzzle. mdpi.com Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings within the 2-methoxyethyl chain and the aminourea backbone. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for definitively assigning each proton to its directly attached carbon and mapping longer-range (2-3 bond) H-C correlations, respectively. mdpi.com These correlations would confirm the connectivity of the methoxy (B1213986) group to the ethyl chain, the ethyl chain to the urea (B33335) nitrogen, and the amino group to the other urea nitrogen. Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can be used to probe through-space proximity of atoms, providing critical insights into the preferred solution-state conformation. mdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS is a vital tool for determining the elemental composition of a compound with high accuracy. For this compound, HRMS would yield a precise mass measurement, allowing for the unambiguous confirmation of its molecular formula, C₄H₁₁N₃O₂. bohrium.com In the study of its derivatives or potential reaction products, HRMS is invaluable for identifying and confirming the structures of the new chemical entities formed. bohrium.com Fragmentation analysis within the mass spectrometer can also provide structural information by showing characteristic losses of moieties like the methoxyethyl group or the amino group.

Solid-State Structural Analysis

While solution-state techniques describe the molecule's average or dynamic structure, solid-state analysis provides a static, high-resolution snapshot of its conformation and intermolecular interactions in the crystalline form.

X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. researchgate.net This technique would provide accurate data on bond lengths, bond angles, and torsion angles of this compound. It would also reveal the details of intermolecular interactions, such as hydrogen bonding, which are critical in defining the crystal packing. The urea and terminal amino groups are strong hydrogen bond donors, while the carbonyl oxygen, methoxy oxygen, and nitrogen atoms are potential acceptors. X-ray analysis would show how these groups interact with neighboring molecules in the crystal lattice. researchgate.net

Below is a hypothetical data table illustrating the kind of information that would be obtained from an X-ray crystallographic analysis, based on typical values for urea derivatives. nih.gov

Hypothetical X-ray Crystallography Data for this compound
ParameterAtoms InvolvedTypical Value
Bond Lengths (Å)C=O1.25
C-N (Urea)1.37
N-N1.45
C-O (Methoxy)1.42
Bond Angles (°)N-C-N (Urea)118
O=C-N121
C-O-C (Methoxy)112
Intermolecular InteractionsN-H···O=C Hydrogen BondPresent
N-H···N Hydrogen BondPossible

Conformational Analysis of the Urea Moiety and Side Chains

The bonds connecting the side chains to the urea core and the bonds within the side chains themselves are subject to hindered rotation, leading to preferred conformations. The rotation around the C-N bonds of the urea has a significant energy barrier due to their partial double bond character. researchgate.net For the 2-methoxyethyl side chain, the gauche and anti conformations around the C-C and C-O bonds are of particular interest, as they determine the spatial relationship between the urea core and the terminal methoxy group. The anomeric effect might also play a role in influencing the conformations around the C-O bond of the methoxyethyl group. rsc.org Low-temperature NMR studies can be used to measure these rotational barriers and identify the most stable conformers. acs.org

Illustrative Rotational Barriers and Conformational Preferences
BondDescriptionEstimated Rotational Barrier (kcal/mol)Preferred Conformation
Urea C-NRotation of side chains relative to carbonyl15-20Planar or near-planar
Ethyl C-CRotation within the ethyl chain3-5Gauche or Anti
Ethyl C-ORotation of the methoxy group1-3Gauche or Anti

The conformational properties of the urea moiety are heavily influenced by resonance. The delocalization of lone pairs from the nitrogen atoms into the carbonyl group gives the C-N bonds significant partial double-bond character. nih.gov

This can be represented by three main resonance structures:

Structure A: The neutral, primary structure with a carbon-oxygen double bond.

Structure B & C: Zwitterionic structures where a lone pair from one of the nitrogen atoms forms a double bond with the carbon, and the carbonyl oxygen carries a negative charge.

This resonance has two major consequences for the molecule's conformation. First, it forces the geometry around the urea C and N atoms to be planar or nearly planar. nih.gov Second, it creates a substantial energy barrier to rotation around the C-N bonds, which restricts the number of accessible conformations and makes the urea unit a relatively rigid linker. researchgate.net The substitution on the nitrogen atoms, in this case by an amino group and a 2-methoxyethyl group, will influence the relative contribution of these resonance structures and the precise nature of the conformational preferences. nih.gov

Theoretical and Computational Chemistry of 3 Amino 1 2 Methoxyethyl Urea

Electronic Structure and Bonding Characteristics

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of molecules. For 3-Amino-1-(2-methoxyethyl)urea, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can provide optimized geometries, atomic charges, and vibrational frequencies. mdpi.comnih.gov

The calculated ground state properties reveal the distribution of electron density within the molecule. The oxygen atom of the carbonyl group and the nitrogen atoms are expected to possess negative partial charges, indicating their nucleophilic character. Conversely, the carbonyl carbon and the protons of the amino and urea (B33335) groups will exhibit positive partial charges, highlighting potential electrophilic sites. These calculations provide a quantitative basis for understanding the molecule's polarity and intermolecular interactions. rsc.org

Table 1: Calculated Ground State Properties of this compound (Illustrative) Note: This table is illustrative and based on typical values for similar urea derivatives. Specific experimental or high-level computational data for this compound is not readily available in the searched literature.

Property Calculated Value
Dipole Moment ~4-6 D
Total Energy Varies with level of theory
NBO Charges O(carbonyl): ~ -0.6e, N(urea): ~ -0.5e, C(carbonyl): ~ +0.8e

Analysis of Frontier Molecular Orbitals and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

For this compound, the HOMO is expected to be localized primarily on the amino group and the urea nitrogens, signifying these as the primary sites for nucleophilic attack. The LUMO is likely centered on the carbonyl carbon of the urea group, making it the most probable site for electrophilic attack. mdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com

Table 2: Frontier Molecular Orbital Properties of Urea Derivatives (Illustrative) Note: This table presents typical HOMO, LUMO, and energy gap values for substituted ureas to illustrate the expected range for this compound.

Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
Urea -7.8 1.5 9.3
Methylurea -7.5 1.3 8.8
Phenylurea -6.9 0.8 7.7

Computational Conformational Analysis

The conformational landscape of this compound is complex due to the presence of several rotatable bonds, particularly within the methoxyethyl side chain. Understanding the accessible conformations and their relative energies is crucial for predicting its interactions with other molecules.

Potential Energy Surface Scans

Potential Energy Surface (PES) scans are computational techniques used to explore the conformational space of a molecule by systematically changing specific dihedral angles and calculating the corresponding energy. For this compound, PES scans around the C-N, C-C, and C-O bonds of the methoxyethyl group can identify the most stable conformers and the energy barriers between them. figshare.com Studies on similar alkyl-substituted ureas have shown the existence of cis and trans isomers with respect to the urea C-N bond, with the trans isomer often being more stable. figshare.com The flexible methoxyethyl chain likely introduces additional low-energy conformations.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, taking into account temperature and solvent effects. researchgate.net An MD simulation of this compound in a solvent like water would reveal the time-averaged conformational preferences and the flexibility of the molecule. researchgate.net It would also provide insights into the hydrogen bonding patterns between the urea and amino groups with solvent molecules, which can significantly influence its solubility and reactivity. researchgate.net The inversion between different conformations of urea derivatives can be a slow process, which presents challenges for standard simulation protocols. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational methods can be employed to model potential reaction pathways of this compound and to characterize the transition states involved. This is particularly valuable for understanding its synthesis, decomposition, or its role in more complex chemical processes.

Theoretical studies on the thermal decomposition of urea derivatives suggest that they often proceed through four-center pericyclic reactions to yield isocyanates and amines. nih.govacs.org For this compound, a plausible decomposition pathway could involve the formation of 2-methoxyethyl isocyanate and hydrazine (B178648). Computational modeling of this reaction would involve locating the transition state structure and calculating the activation energy, providing a quantitative measure of the reaction's feasibility. nih.govacs.org The characterization of transition states is a critical step in understanding the kinetics of a reaction. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry offers powerful tools for predicting the spectroscopic parameters of a molecule, which can aid in its identification and characterization. Techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods are commonly employed to calculate properties like Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

For this compound, such calculations would involve optimizing the molecule's geometry to find its most stable conformation. Following this, the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁴N, ¹⁷O) could be computed to predict the NMR chemical shifts. Similarly, the calculation of the Hessian matrix would yield the vibrational frequencies and their corresponding intensities, allowing for a theoretical IR spectrum to be generated.

Despite the utility of these methods, there is no specific research in the public domain that presents predicted spectroscopic data for this compound.

Table 1: Hypothetical Predicted Spectroscopic Data for this compound

ParameterPredicted Value
¹H NMR Chemical Shifts (ppm)Data not available
¹³C NMR Chemical Shifts (ppm)Data not available
Key Vibrational Frequencies (cm⁻¹)Data not available

Note: This table is for illustrative purposes only, as no published computational data exists for this compound.

Acid-Base Properties and pKa Predictions

The acid-base properties of a molecule are crucial for understanding its behavior in different chemical and biological environments. The pKa value, which indicates the strength of an acid, can be predicted using various computational methods. These methods often involve calculating the Gibbs free energy change for the deprotonation or protonation of the molecule in a solvent, typically water.

For this compound, the primary amino group (-NH₂) and the urea moiety present potential sites for protonation and deprotonation. Computational pKa prediction would involve modeling these processes, often using continuum solvation models to account for the effect of the solvent.

A thorough search of chemical databases and scientific literature did not yield any published studies on the experimental or computationally predicted pKa values for this compound.

Intermolecular Interactions and Supramolecular Chemistry Modeling

The study of intermolecular interactions is fundamental to understanding how molecules recognize and bind to each other, forming larger supramolecular assemblies. For this compound, the presence of hydrogen bond donors (the amino and urea N-H groups) and acceptors (the carbonyl and methoxy (B1213986) oxygens) suggests a high potential for forming intricate hydrogen bonding networks.

However, there is currently a lack of specific computational research focused on the intermolecular interactions and supramolecular chemistry of this compound.

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Complex Chemical Synthesis

3-Amino-1-(2-methoxyethyl)urea is a valuable chemical intermediate, serving as a versatile building block in the creation of more complex molecules. Its structure, which features a reactive amino group and a urea (B33335) functional group, allows for a variety of chemical transformations.

Precursor for the Synthesis of Diverse Organic Scaffolds

The presence of both a primary amine and a urea moiety makes this compound a useful precursor for synthesizing a range of organic scaffolds. The amino group can readily participate in reactions such as N-acylation, Schiff base formation, and reductive amination, allowing for the introduction of diverse substituents. The urea group can engage in hydrogen bonding and act as a linker or a pharmacophore in biologically active molecules. nih.gov For instance, the urea functionality is a key component in many compounds designed for medicinal chemistry due to its ability to form stable hydrogen bonds with biological targets. nih.gov

The synthesis of various heterocyclic compounds can be initiated from precursors like this compound. For example, it can be a starting material for creating substituted pyrimidines, imidazoles, or other nitrogen-containing ring systems that are prevalent in pharmaceuticals and agrochemicals. nih.govgoogle.com The methoxyethyl group can also influence the solubility and conformational properties of the final products.

Use in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. tcichemicals.com These reactions are prized for their atom economy, reduced number of purification steps, and ability to rapidly generate molecular diversity. tcichemicals.com

This compound, with its nucleophilic amino group, is a suitable component for various MCRs. For example, it can participate in Ugi and Biginelli-type reactions. tcichemicals.comorganic-chemistry.org In a hypothetical Ugi four-component reaction, it could provide the amine component, reacting with a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce a complex α-acylamino carboxamide. Similarly, in a Biginelli-like reaction, it could serve as the urea component, condensing with an aldehyde and a β-ketoester to form dihydropyrimidinones, a class of compounds with a wide range of biological activities. tcichemicals.com The ability to use this compound in MCRs opens up avenues for the rapid synthesis of libraries of complex molecules for drug discovery and materials science. organic-chemistry.org

Applications in Polymer and Supramolecular Chemistry

The unique structural features of this compound, particularly the urea group's capacity for strong and directional hydrogen bonding, make it a valuable monomer in the fields of polymer and supramolecular chemistry.

Incorporation into Polymer Backbones or Side Chains

The bifunctionality of this compound allows for its incorporation into polymeric structures. The primary amino group can be reacted with suitable comonomers to integrate the urea moiety into either the main polymer backbone or as a pendant side chain. For example, it can be reacted with diisocyanates or activated dicarboxylic acids to form polyureas or polyamides, respectively.

The inclusion of the urea group can significantly influence the properties of the resulting polymer. The strong hydrogen bonding between urea groups can lead to the formation of physical crosslinks, enhancing the mechanical strength and thermal stability of the material. googleapis.com These interactions can also induce self-assembly and the formation of ordered nanostructures within the polymer matrix. Furthermore, the hydrophilic methoxyethyl group can improve the polymer's solubility in certain solvents and its compatibility with other materials.

Design of Supramolecular Assemblies based on Urea Hydrogen Bonding

Supramolecular chemistry focuses on the design of complex, ordered structures held together by non-covalent interactions. mdpi.com The urea group is a particularly effective motif for constructing supramolecular assemblies due to its ability to form strong, directional, and predictable hydrogen bonds. nih.govresearchgate.net The two N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor.

This allows this compound and its derivatives to self-assemble into well-defined one-, two-, or three-dimensional structures, such as tapes, sheets, and helical fibers. worktribe.comacs.org The formation and stability of these assemblies can be influenced by factors such as solvent polarity and temperature. worktribe.com These supramolecular structures have potential applications in areas like gel formation, liquid crystals, and the development of responsive materials where the assembly and disassembly can be controlled by external stimuli. worktribe.com

Development of Functional Materials (e.g., CO2 selective adsorbents via postsynthetic modification)

A significant application of this compound and similar amino-containing compounds is in the development of functional materials for carbon dioxide (CO2) capture. One promising strategy involves the postsynthetic modification of porous materials, such as metal-organic frameworks (MOFs) or porous organic polymers (POPs). rsc.orgrsc.orgeeer.org

In this approach, the porous framework is first synthesized and then chemically modified to introduce functional groups that have a high affinity for CO2. The primary amino group of this compound makes it an excellent candidate for grafting onto the surface of these materials. The amine functionalization significantly enhances the CO2 adsorption capacity and selectivity of the material, particularly at low pressures relevant to post-combustion capture from flue gas. rsc.orgchemrxiv.org The amine groups interact with the acidic CO2 molecules through the formation of carbamates, a chemical interaction that is stronger than the physical adsorption that occurs in the unmodified material. rsc.org

Table 1: Research Findings on Amine-Functionalized CO2 Adsorbents

MaterialModification StrategyKey FindingReference
Porous Aromatic Framework (PAF)-5Post-synthetic modification with various aminesAmine-functionalized PAFs showed significantly enhanced CO2 adsorption capacity. rsc.org
MIL-100(Fe)Post-synthetic modification with diethylenetriamine (B155796) (DETA)DETA-functionalized MOF exhibited higher CO2 adsorption and selectivity over N2. rsc.org
NH2-Cr-BDCCovalent grafting of polyaminesCovalently grafted amines showed enhanced CO2 uptake and stability. chemrxiv.org
Mg-MOF-74Amino-functionalization during synthesisAmino-functionalized Mg-MOF showed high CO2 adsorption capacity. eeer.org

Analytical Methodologies for Purity and Reaction Monitoring

Chromatographic Techniques for Quantitative Analysis and Purity Profiling (e.g., Advanced HPLC-UV/MS, GC-MS)

Chromatographic methods are indispensable for the quantitative analysis and purity assessment of "3-Amino-1-(2-methoxyethyl)urea," allowing for the separation and detection of the target compound from impurities and starting materials.

High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric Detection (HPLC-UV/MS)

HPLC is a powerful technique for the analysis of non-volatile and thermally labile compounds like "this compound." Coupling HPLC with both UV and mass spectrometry (MS) detectors provides comprehensive analytical data.

Reversed-Phase HPLC: A common approach involves reversed-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. Due to the polarity of "this compound," a mobile phase with a high aqueous content may be necessary. A gradient elution, starting with a high percentage of aqueous solvent and gradually increasing the organic solvent (e.g., acetonitrile (B52724) or methanol) content, can effectively separate the target compound from less polar impurities. The inclusion of additives like formic acid in the mobile phase can improve peak shape and ionization efficiency for MS detection. researchgate.netscispace.com

Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds that show poor retention in reversed-phase chromatography, HILIC is a valuable alternative. scispace.com In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent. This allows for the retention and separation of polar analytes like "this compound."

Detection:

UV Detection: The urea (B33335) chromophore in "this compound" allows for detection at low UV wavelengths, typically around 210 nm. weber.hu

Mass Spectrometric (MS) Detection: Electrospray ionization (ESI) is a suitable ionization technique for "this compound," producing a protonated molecule [M+H]⁺. MS detection offers high selectivity and sensitivity, and tandem MS (MS/MS) can be used for structural confirmation and to differentiate isomers. researchgate.netacs.org

Table 1: Illustrative HPLC-UV/MS Parameters for the Analysis of this compound

ParameterValue
Column C18, 2.1 x 100 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 30 °C
UV Detection 210 nm
MS Detector ESI-Positive
Scan Range m/z 50-500

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a high-resolution analytical technique, but its application to polar and thermally unstable compounds like ureas can be challenging. researchgate.netacs.org Direct analysis of "this compound" by GC-MS is often not feasible due to its low volatility and potential for thermal degradation in the injector and column. Therefore, derivatization is typically required to increase volatility and thermal stability. weber.huresearchgate.net

Derivatization: The primary amino group and the urea functionality can be derivatized. Acylation with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) or silylation with agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can produce more volatile and thermally stable derivatives suitable for GC analysis. acs.org

Analysis: The resulting derivatives can be separated on a non-polar capillary column (e.g., DB-5ms) and detected by mass spectrometry. mdpi.com The fragmentation patterns observed in the mass spectrum can be used for identification and quantification.

Table 2: Representative GC-MS Parameters for the Analysis of Derivatized this compound

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Injection Mode Splitless
Oven Program 100 °C (1 min), then 15 °C/min to 300 °C (5 min)
Ionization Mode Electron Ionization (EI)
Scan Range m/z 50-600

Spectroscopic Techniques for Real-time Reaction Monitoring (e.g., In-situ IR, Raman Spectroscopy)

In-situ spectroscopic techniques are powerful tools for monitoring the progress of chemical reactions in real-time, providing valuable information on reaction kinetics, intermediates, and endpoints without the need for sampling.

In-situ Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR spectroscopy is particularly well-suited for monitoring reactions in solution. An ATR probe can be immersed directly into the reaction mixture, allowing for continuous data acquisition. researchgate.net

Monitoring Reaction Components: The synthesis of "this compound" can be monitored by tracking the characteristic vibrational bands of the reactants, intermediates, and the final product. For example, the disappearance of the isocyanate peak (around 2250-2275 cm⁻¹) and the appearance of the urea carbonyl (C=O) stretching vibration (around 1630-1680 cm⁻¹) would indicate the progress of the reaction. researchgate.net The N-H stretching and bending vibrations of the reactants and product can also be monitored. ccspublishing.org.cnoaepublish.com

Raman Spectroscopy

Raman spectroscopy is another valuable technique for in-situ reaction monitoring. It is particularly advantageous for reactions in aqueous media, as water is a weak Raman scatterer. hovione.comspiedigitallibrary.org

Complementary Information: Raman spectroscopy provides complementary information to IR spectroscopy. It is sensitive to non-polar bonds and symmetric vibrations. The formation of the urea backbone and changes in the C-N and C-C bonds can be tracked. chemrxiv.orgbeilstein-journals.org

Polymorph and Crystallization Monitoring: In addition to monitoring the chemical conversion, Raman spectroscopy can be used to monitor the crystallization process and identify different polymorphic forms of the final product in real-time. hovione.com

Table 3: Potential Spectroscopic Bands for Monitoring the Synthesis of this compound

Functional GroupTechniqueApproximate Wavenumber (cm⁻¹)Change During Reaction
Isocyanate (N=C=O)IR2250-2275Decrease
Amine (N-H bend)IR1590-1650Change
Urea (C=O stretch)IR1630-1680Increase
Urea (C-N stretch)Raman1000-1100Increase

Derivatization Strategies for Enhanced Analytical Detection and Resolution

Derivatization is a chemical modification process used to improve the analytical properties of a compound, such as its volatility for GC analysis or its detectability for HPLC analysis. weber.huresearchgate.net

For HPLC Analysis

While "this compound" can be detected by UV, derivatization can significantly enhance sensitivity, especially when using fluorescence detection. pjoes.com

Fluorescent Labeling: The primary amino group of "this compound" can be reacted with a fluorescent tagging reagent. Common reagents include:

o-Phthalaldehyde (OPA) in the presence of a thiol, which reacts with primary amines to form highly fluorescent isoindole derivatives.

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) , which reacts with both primary and secondary amines to form stable, fluorescent urea derivatives. pjoes.com

For GC Analysis

As previously mentioned, derivatization is often essential for the GC-MS analysis of ureas.

Acylation: Reaction with fluorinated anhydrides, such as heptafluorobutyric anhydride (HFBA), can create more volatile and electron-capturing derivatives, which are highly sensitive for detection by electron capture detection (ECD) or MS. acs.org

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can replace the active hydrogens on the amine and urea nitrogens with trimethylsilyl (B98337) (TMS) groups, increasing volatility and thermal stability. researchgate.net

Table 4: Common Derivatization Reagents for the Analysis of this compound

Analytical TechniqueDerivatizing ReagentTarget Functional GroupPurpose
HPLC-Fluorescenceo-Phthalaldehyde (OPA)/ThiolPrimary AmineEnhanced Sensitivity
HPLC-Fluorescence6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)Primary AmineEnhanced Sensitivity
GC-MSHeptafluorobutyric anhydride (HFBA)Amine, UreaIncreased Volatility and Sensitivity
GC-MSN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Amine, UreaIncreased Volatility and Thermal Stability

Q & A

Q. What protocols ensure safe handling of this compound given structural analogs’ mutagenic risks?

  • Methodological Answer : Follow ISO 10993-3 guidelines for genotoxicity testing. Use fume hoods for synthesis, and store in amber vials at -20°C. Include Material Safety Data Sheets (MSDS) referencing analogs like N'-(4-chlorophenyl)-N,N-dimethylurea (withdrawn for mutagenicity) .

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